molecular formula C12H17NO3 B5720065 N-isopropyl-3,5-dimethoxybenzamide

N-isopropyl-3,5-dimethoxybenzamide

Cat. No.: B5720065
M. Wt: 223.27 g/mol
InChI Key: BRCAQCNIVLXLIK-UHFFFAOYSA-N
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Description

N-isopropyl-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.12084340 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation Pathways

N-isopropyl-3,5-dimethoxybenzamide, under environmental conditions, undergoes various degradation pathways. Studies have shown that photolysis in dilute aqueous solutions and on silica gel plates under solar light leads to the formation of isomers and other photoproducts like dimethoxy-benzonitrile and dimethoxybenzamide. These degradation processes are significant in understanding the environmental impact and behavior of this compound (Mamouni et al., 1992).

Herbicide Resistance in Plants

The compound has been linked to herbicide resistance in certain plant species. Mutations in Arabidopsis thaliana conferred resistance to the herbicide isoxaben, which is chemically related to this compound. These studies contribute to the understanding of herbicide resistance mechanisms in plants (Heim et al., 1989).

Photodecomposition Research

Further research into the photodecomposition of this compound in both aqueous systems and solid phases reveals insights into its stability and breakdown under various conditions. These findings are crucial for assessing its environmental fate and potential risks (Schmitt et al., 1992).

Soil Degradation and Microbial Activity

Studies on the degradation of isoxaben in soils and aquatic systems highlight the role of microbial activity in the breakdown of this compound. The identification of degradation products like nitrophthalic acid and methoxyphenol provides insights into the environmental and ecological impact of its use (Camper et al., 2001).

Synthesis Alternatives and Derivatives

Research into alternatives for the synthesis of related compounds like 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, using derivatives of this compound, provides valuable information for pharmaceutical and chemical manufacturing processes (van Otterlo et al., 2007).

Hydrolysis and Soil Metabolism

Research on the hydrolysis of related benzamide herbicides like isoxaben and the formation of unexpected products like 5-isoxazolinone and dimethoxybenzamide, contributes to the understanding of chemical stability and transformation in environmental contexts (Rouchaud et al., 2010).

Tumor Imaging and Diagnosis

In the medical field, derivatives of this compound have been used in tumor imaging and diagnosis. For instance, a study assessed the use of a cellular proliferative marker in PET scans for imaging tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013).

Properties

IUPAC Name

3,5-dimethoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)13-12(14)9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCAQCNIVLXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.